1-Undecyne
Overview
Description
1-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its carbon chain. This compound is also known as undec-1-yne. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1-Undecyne, a terminal acetylenic compound, primarily targets fungal infections . It is particularly effective against Candida albicans, an opportunistic pathogenic yeast .
Mode of Action
This compound interacts with its targets by disrupting their normal functions. It is suggested that many organic fatty acids, including this compound, exert fungicidal or fungistatic actions . It is also used as a linking molecule to conjugate other biomolecules such as proteins .
Biochemical Pathways
It is known that it interferes with the normal functioning ofCandida albicans, thereby inhibiting its growth .
Pharmacokinetics
As a metabolite, it is expected to undergo metabolic processes in the body .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth, particularly Candida albicans . This makes it an effective antifungal agent.
Biochemical Analysis
Biochemical Properties
1-Undecyne plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to the triple bond. For instance, this compound can be used as a substrate in enzymatic reactions catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, enhancing its reactivity and solubility .
Cellular Effects
This compound influences cellular processes by interacting with cell membranes and intracellular proteins. It has been observed to affect cell signaling pathways, particularly those involving lipid metabolism. The compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of genes involved in lipid synthesis and degradation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes involved in fatty acid oxidation, leading to changes in energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. For example, this compound has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis, by forming a stable complex with the enzyme . This inhibition results in decreased fatty acid production and altered lipid homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and oxygen. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of lipid metabolism and prolonged changes in gene expression . These effects are particularly evident in in vitro studies where cells are continuously exposed to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without toxicity. Beyond this range, adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as cytochrome P450 and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . The compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are critical for lipid biosynthesis and energy production.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transport proteins and lipid membranes. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its biochemical effects .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and lipid droplets within cells. This subcellular localization is facilitated by its hydrophobic nature and interactions with lipid-binding proteins. The compound’s activity is influenced by its localization, as it can readily interact with enzymes and other biomolecules involved in lipid metabolism in these compartments . Additionally, post-translational modifications, such as hydroxylation, can further direct this compound to specific cellular compartments, enhancing its functional specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecyne can be synthesized through several methods. One common method involves the reaction of sodium acetylide with 1-bromoalkanes in liquid ammonia. . The reaction proceeds as follows: [ \text{NaC≡CH} + \text{Br-(CH₂)₉-CH₃} \rightarrow \text{CH₃-(CH₂)₉-C≡CH} + \text{NaBr} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Undecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound can yield undecane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium amide (NaNH₂) in liquid ammonia is a typical reagent.
Major Products Formed
Oxidation: Undecanoic acid or 1-undecanone.
Reduction: Undecane.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
1-Undecyne is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules.
Medicine: It is involved in the preparation of antimalarial and antitrypanosomal agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1-Undecyne can be compared with other terminal alkynes such as 1-decyne and 1-dodecyne. These compounds share similar chemical properties but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific applications in organic synthesis and its role in the preparation of bioactive molecules.
List of Similar Compounds
- 1-Decyne
- 1-Dodecyne
- 1-Octyne
- 1-Heptyne
Properties
IUPAC Name |
undec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFLVNWJIEJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062288 | |
Record name | 1-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-98-3, 102681-76-5 | |
Record name | 1-Undecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Undecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Undecyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Undecyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-UNDECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.